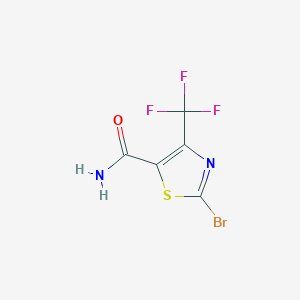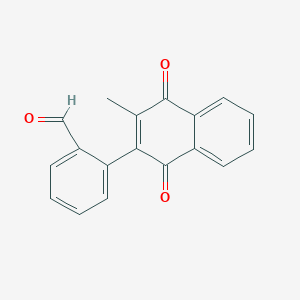
3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyridine ring. The incorporation of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
合成路线和反应条件
3-溴-2-氯-6-(三氟甲氧基)吡啶的合成通常涉及卤化反应。一种常见的方法是卤素交换反应,其中前体吡啶化合物在受控条件下与溴和氯试剂发生取代反应。三氟甲氧基可以通过使用三氟甲基化试剂引入。
工业生产方法
该化合物的工业生产可能涉及使用专门设备进行大规模卤化工艺,以确保安全性和效率。反应条件(如温度、压力和溶剂选择)经过优化,以实现高产率和纯度。
化学反应分析
反应类型
3-溴-2-氯-6-(三氟甲氧基)吡啶可以发生多种化学反应,包括:
取代反应: 卤素原子(溴和氯)可以使用亲核或亲电试剂被其他官能团取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,形成不同的衍生物。
偶联反应: 它可以参与偶联反应,例如 Suzuki-Miyaura 偶联,形成碳-碳键。
常用试剂和条件
亲核取代: 甲醇钠或叔丁醇钾等试剂可用于取代反应。
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂。
偶联反应: 钯催化剂和硼酸通常用于 Suzuki-Miyaura 偶联反应。
主要生成物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,亲核取代可以产生各种取代的吡啶,而偶联反应可以产生联芳基化合物。
科学研究应用
3-溴-2-氯-6-(三氟甲氧基)吡啶在科学研究中有多种应用:
化学: 它被用作合成复杂有机分子的构建块,以及各种有机反应中的试剂。
生物学: 该化合物可用于开发生物活性分子,并在生物化学研究中用作探针。
工业: 该化合物用于生产农药、制药和其他特种化学品。
作用机制
3-溴-2-氯-6-(三氟甲氧基)吡啶的作用机制取决于其具体的应用。一般来说,该化合物可以与酶、受体或核酸等分子靶标相互作用,从而导致各种生物效应。三氟甲氧基可以增强化合物的亲脂性和代谢稳定性,影响其与生物系统的相互作用。
相似化合物的比较
类似化合物
- 3-溴-2-氯-5-(三氟甲氧基)吡啶
- 3-溴-6-氯-2-氟吡啶
- 氯-双(三氟甲基)吡啶
独特性
3-溴-2-氯-6-(三氟甲氧基)吡啶的独特性在于其官能团在吡啶环上的特定位置。这种排列会导致与类似化合物相比,具有不同的化学反应性和生物活性。溴和氯原子的存在,以及三氟甲氧基基团,为进一步的化学修饰和应用提供了通用的平台。
属性
IUPAC Name |
3-bromo-2-chloro-6-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3NO/c7-3-1-2-4(12-5(3)8)13-6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBMOVGHAJEZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

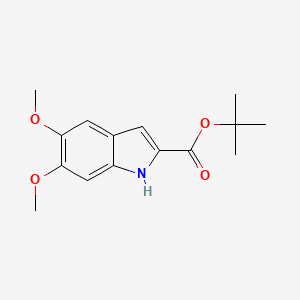

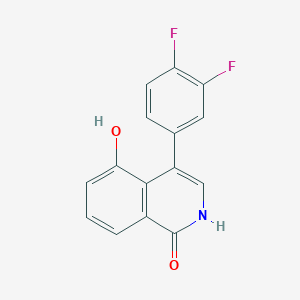
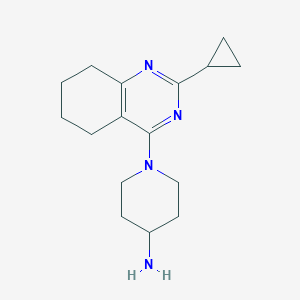



![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)

